molecular formula C13H8F2N4S B15345719 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15345719
M. Wt: 290.29 g/mol
InChI Key: SLLOFMPAYZZWCS-UHFFFAOYSA-N
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Description

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a difluorophenyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its pyridine and thiadiazole rings, along with the difluorophenyl substitution. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C13H8F2N4S

Molecular Weight

290.29 g/mol

IUPAC Name

3-[6-(2,3-difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H8F2N4S/c14-8-4-1-3-7(11(8)15)9-5-2-6-10(17-9)12-18-13(16)20-19-12/h1-6H,(H2,16,18,19)

InChI Key

SLLOFMPAYZZWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C3=NSC(=N3)N

Origin of Product

United States

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